BOC-O-Benzyl-L-threonine
Description
Contextualization within Protected Amino Acids
In the realm of chemical synthesis, particularly in the construction of peptides and proteins, the reactive nature of amino acid functional groups necessitates a strategy of temporary masking or "protection". biosynth.combham.ac.uk Boc-Thr(Bzl)-OH is a quintessential example of a protected amino acid. chemimpex.com It is derived from the essential amino acid L-threonine, which possesses two reactive sites that can interfere with the desired peptide bond formation: the α-amino group and the side-chain hydroxyl group.
To prevent unwanted side reactions, these functional groups are reversibly blocked with protecting groups. organic-chemistry.org In Boc-Thr(Bzl)-OH, the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, while the side-chain hydroxyl group is protected by a benzyl (B1604629) (Bzl) group. peptide.com This dual protection is fundamental to its utility, allowing for the selective deprotection and reaction at specific sites during a synthetic sequence. organic-chemistry.org The choice of these particular protecting groups is strategic, offering different labilities to acidic conditions, a concept central to its application in peptide synthesis. seplite.compeptide.com
Significance in Modern Organic Synthesis and Peptide Chemistry
The primary significance of Boc-Thr(Bzl)-OH lies in its role as a building block in solid-phase peptide synthesis (SPPS), a revolutionary technique that has dramatically accelerated the production of peptides for research and therapeutic purposes. chemicalbook.comsigmaaldrich.com Specifically, Boc-Thr(Bzl)-OH is a standard component in the Boc/Bzl protection strategy for SPPS. seplite.comsigmaaldrich.com
This strategy, while one of the classical methods, remains valuable for the synthesis of certain peptides. seplite.com The Boc group serves as a temporary protecting group for the α-amino function and can be removed with moderate acids like trifluoroacetic acid (TFA). seplite.compeptide.com The benzyl group, on the other hand, is a more robust, semi-permanent protecting group for the threonine side-chain, requiring strong acids like hydrofluoric acid (HF) for its removal, typically at the final stage of synthesis when the peptide is cleaved from the solid support. peptide.compeptide.com This differential acid lability, often termed "quasi-orthogonal," allows for the sequential and controlled elongation of the peptide chain. biosynth.com
The ease of crystallization and stability of Boc-amino acids like Boc-Thr(Bzl)-OH contribute to their practicality and long-term storage. seplite.com Its application facilitates the incorporation of the functionally important threonine residue into peptides that are crucial for biological activity. chemimpex.com
Overview of Research Trajectories
Current and historical research involving Boc-Thr(Bzl)-OH has largely revolved around its application in the synthesis of biologically active peptides and complex organic molecules. chemimpex.com Research efforts have focused on optimizing the conditions for its use in SPPS to improve coupling efficiency and minimize side reactions. The development of "Fast Boc" protocols, for instance, aimed to accelerate the synthesis process. peptide.com
Furthermore, Boc-Thr(Bzl)-OH and similar protected amino acids are indispensable tools in the field of drug discovery and biotechnology. chemimpex.com They are used in the synthesis of peptide-based therapeutics, including antibiotics and anticancer agents. Research also extends to the modification of proteins to enhance their stability and activity for therapeutic applications. chemimpex.com The compound serves as a versatile intermediate, enabling the construction of novel bioactive molecules beyond natural peptides. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884829 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-10-3 | |
| Record name | N-tert-Butoxycarbonyl-O-benzylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15260-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-N-tert-butoxycarbonyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.715 | |
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Synthesis and Derivatization Strategies of Boc Thr Bzl Oh
Synthetic Methodologies for Boc-Thr(Bzl)-OH Production
The production of Boc-Thr(Bzl)-OH generally follows a strategy that involves protecting the side-chain hydroxyl group of L-threonine with a benzyl (B1604629) ether, followed by the introduction of the Boc protecting group onto the α-amino function.
Classical solution-phase synthesis typically begins with L-threonine. The hydroxyl group is first protected via O-benzylation. This can be achieved using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base, such as sodium hydride, in an appropriate solvent like DMF or THF rsc.orgmtu.edu. Following the O-benzylation, the α-amino group is protected with the Boc moiety. This is commonly performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., NaOH, NaHCO₃, or DIPEA) in a mixed solvent system (e.g., dioxane/water or THF/water) rsc.orgorganic-chemistry.org. Alternatively, O-benzyl-L-threonine can be synthesized first, and then subjected to Boc protection. For instance, the synthesis of the related compound N-Boc-O-Benzyl-L-Threoninol has been achieved using methods like the mixed anhydride (B1165640) method, LiAlH₄ reduction, and the BOP reagent, yielding moderate to good results indexcopernicus.com.
Boc-Thr(Bzl)-OH is a cornerstone building block in Boc solid-phase peptide synthesis (SPPS) nih.govresearchgate.netnih.govresearchgate.netpeptide.comseplite.comacs.orgpeptide.com. In this methodology, the Boc-protected amino acid is first coupled to a solid support (resin). The Boc group is then selectively removed using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), liberating the free amine terminus. This deprotected amine is then ready for coupling with the next activated amino acid. The benzyl protecting group on the hydroxyl side chain remains intact throughout the SPPS process and is typically cleaved in the final step, along with the peptide from the resin, using strong acidic conditions such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) researchgate.netpeptide.com.
While direct regioselective synthesis of Boc-Thr(Bzl)-OH itself is not extensively detailed, regioselectivity plays a critical role in the selective protection of threonine's functional groups. The strategy relies on the differential reactivity of the amino and hydroxyl groups. The N-protection with Boc and O-protection with benzyl ether are achieved through carefully chosen reagents and reaction conditions that favor reaction at one site over the other, or sequentially. For example, regioselective functionalization of related heterocyclic systems derived from amino acids has been reported, highlighting the importance of directing group strategies in complex molecule synthesis researchgate.netresearchgate.netnih.govnih.gov.
Maintaining the stereochemical integrity of L-threonine is paramount in the synthesis of Boc-Thr(Bzl)-OH, as it is used to build peptides with specific biological functions.
The inherent chirality of L-threonine is preserved throughout the synthesis of Boc-Thr(Bzl)-OH. Synthetic routes are designed to avoid epimerization or racemization of the stereocenters. For instance, the synthesis of related N-Boc-L-threoninal acetonides has been achieved with high enantiomeric excess (>90% ee) researchgate.net. Similarly, stereoselective synthesis of sugar derivatives from threonine, involving steps like stereoselective bis-dihydroxylation and regioselective oxidative cleavage, demonstrates the application of chiral control in threonine chemistry nih.gov. The synthesis of N-Boc-O-Benzyl-L-Threoninol, a close analog, also emphasizes maintaining stereochemical purity indexcopernicus.com.
Chiral auxiliaries and catalysts play a significant role in controlling stereochemistry during the synthesis of amino acid derivatives. L-threonine itself, or molecules derived from it, can serve as chiral sources or templates. For example, L-threonine-derived phosphines and phosphine-sulfonamides have been successfully utilized as catalysts in enantioselective reactions such as aza-Morita-Baylis-Hillman (MBH) reactions and asymmetric hydrogenation, affording products with excellent enantioselectivities nih.govresearchgate.netnih.gov. Chiral auxiliaries, like (-)-8-phenylmenthol (B56881) or bornane-10,2-sultam, are also employed in asymmetric synthesis pathways to guide the stereochemical outcome of reactions involving threonine precursors nih.govacs.org.
Compound List
| Compound Name | Abbreviation/Synonym | CAS Number |
| N-tert-Butoxycarbonyl-O-benzyl-L-threonine | Boc-Thr(Bzl)-OH | 15260-10-3 |
| L-threonine | - | 72-19-5 |
| O-benzyl-L-threonine | - | 16828-63-0 |
| N-Boc-O-Benzyl-L-Threoninol | - | - |
| N-Boc-L-threoninal acetonides | - | - |
| N-Boc-O-benzyl-L-serine | Boc-Ser(Bzl)-OH | 3190-76-3 |
| N-Boc-L-Val-OH | - | 13734-34-4 |
| L-Leu-OMe | - | 2778-76-1 |
| (2S,3R)-Boc-CF3-Thr(Bzl) | - | - |
| (2S,3S)-Boc-CF3-Thr | - | - |
| L-threonine-derived phosphine–sulfonamide catalyst | - | - |
| (-)-8-phenylmenthol | - | 1497-80-9 |
| Bornane-10,2-sultam | - | - |
| Di-tert-butyl dicarbonate | (Boc)₂O | 2442-77-9 |
| Trifluoroacetic acid | TFA | 76-05-1 |
| Hydrogen fluoride | HF | 7664-39-3 |
| Trifluoromethanesulfonic acid | TFMSA, TfOH | 1495-07-0 |
| Lithium aluminum hydride | LiAlH₄ | 1302-96-1 |
| Benzyl bromide | - | 100-39-0 |
| Sodium hydride | NaH | 7646-69-7 |
| Pyrazolo[1,5-a]pyrimidine derivatives | - | - |
| Nα-(2-chloroacetyl)-O-benzyl-L-threonine benzyl ester | - | - |
| Nα-[2-(Dimethoxyphosphinyl)acetyl]-O-benzyl-L-threonine benzyl ester | - | - |
Data Tables
Table 1: Synthesis Methods for N-Boc-O-Benzyl-L-Threoninol (Related Compound)
| Method | Yield (%) | Purity (%) | Reference |
| Mixed anhydride | 83.2 | 99.0 | indexcopernicus.com |
| LiAlH₄ | 73.4 | 98.8 | indexcopernicus.com |
| BOP | 69.5 | 98.5 | indexcopernicus.com |
Table 2: Specifications of Boc-Thr(Bzl)-OH
| Property | Value | Reference |
| Assay (HPLC) | ≥98.5% | mdpi.comthermofisher.comtcichemicals.com |
| Assay (Aqueous acid-base Titration) | ≥98.5 to ≤101.5% | mdpi.comthermofisher.com |
| Melting Point | 113.0-119.0 °C | mdpi.comthermofisher.comtcichemicals.com |
| Appearance | White to Almost white powder/crystal | mdpi.comtcichemicals.com |
Table 3: Examples of Stereoselective Synthesis in Threonine Chemistry
| Synthesis Target | Method/Auxiliary/Catalyst | Enantiomeric/Diastereomeric Excess | Yield | Reference |
| N-Boc-L-threoninal acetonides | - | >90% ee | - | researchgate.net |
| N-Boc-O-Benzyl-L-Threoninol | Mixed anhydride | - | 83.2% | indexcopernicus.com |
| Aminoheptose/aminooctose derivatives | Stereoselective bis-dihydroxylation, regioselective oxidative cleavage | - | - | nih.gov |
| Enantioselective aza-MBH reactions | L-threonine-derived phosphine–sulfonamide catalyst | Excellent enantioselectivities | High yields | nih.govnih.gov |
| Asymmetric alkylation | (-)-8-phenylmenthol (chiral auxiliary) | High diastereoselectivity | - | acs.org |
| Asymmetric hydrogenation | L-threonine-derived phosphinooxazoline iridium catalysts | Very high enantioselectivity | - | researchgate.net |
| Asymmetric benzylation | Chiral palladium catalysts | High enantioselectivity | - | nih.gov |
Chiral Synthesis and Stereocontrol in Boc-Thr(Bzl)-OH Production
Control of Threonine's Second Chiral Center (S,R vs. S,S enantiomers)
Threonine is an amino acid characterized by two chiral centers: the alpha-carbon (C2) and the beta-carbon (C3). The naturally occurring L-threonine possesses the (2S,3R) configuration. Boc-Thr(Bzl)-OH is derived from L-threonine, thus maintaining this (2S,3R) stereochemistry peptide.com. The synthesis of Boc-Thr(Bzl)-OH typically begins with L-threonine, and its preparation involves protecting the amino and hydroxyl groups while preserving the inherent stereochemistry at both chiral centers.
Control over the stereochemistry at the beta-carbon is paramount, as epimerization can lead to the formation of diastereomers, such as L-allo-threonine, which has the (2S,3S) configuration. While the prompt refers to "(S,R vs. S,S enantiomers)", it is important to note that these represent diastereomers, not enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images (e.g., L-threonine (2S,3R) vs. D-threonine (2R,3S)). The synthesis of Boc-Thr(Bzl)-OH from L-threonine aims to preserve the (2S,3R) configuration. Synthetic routes for threonine derivatives must therefore ensure stereochemical integrity or incorporate steps for resolution or stereoselective synthesis if other stereoisomers are desired or if starting materials are racemic. For instance, methods exist for the stereoselective synthesis of trifluorothreonine analogs, which also possess two chiral centers, highlighting the importance of controlling stereochemistry in threonine chemistry beilstein-journals.orgnih.govnih.gov. Likewise, procedures for preparing allothreonine derivatives from L-threonine involve epimerization steps to invert the stereochemistry at the beta-carbon researchgate.net.
Derivatization of Boc-Thr(Bzl)-OH
Boc-Thr(Bzl)-OH serves as a precursor for various modifications and applications, primarily within peptide chemistry.
Modifications for Specific Peptide Sequences
Boc-Thr(Bzl)-OH is a cornerstone building block in Boc solid-phase peptide synthesis (SPPS) peptide.comsigmaaldrich.comsigmaaldrich.comiris-biotech.dersc.org. In this methodology, the Boc group shields the alpha-amino group, preventing unwanted reactions during peptide bond formation. Concurrently, the benzyl ether protects the side-chain hydroxyl group of threonine. This protection is stable under the acidic conditions used for Boc deprotection but is designed to be cleaved during the final peptide cleavage from the solid support. Typical deprotection reagents for the benzyl group include strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) triflate (TMSOTf), or alternatively, hydrogenolysis peptide.com. The ability to selectively remove these protecting groups at different stages of synthesis allows for the controlled assembly of peptide chains with threonine residues incorporated at precise positions.
Synthesis of Analogs and Conjugates
Trifluorothreonine (CF3-Thr) analogs represent a class of modified amino acids that have garnered significant interest for their ability to influence peptide conformation and stability, often mimicking or enhancing the properties of natural amino acids beilstein-journals.orgnih.govresearchgate.net. The synthesis of these analogs, such as (2S,3R)-Boc-CF3-Thr(Bzl), involves incorporating a trifluoromethyl group onto the threonine backbone, often requiring sophisticated stereoselective synthetic strategies to control the configuration at both chiral centers beilstein-journals.orgnih.govnih.gov. These fluorinated analogs are employed to study peptide-protein interactions, stabilize secondary structures like β-strands, and improve pharmacokinetic profiles of peptide-based therapeutics.
The carboxylic acid functionality of Boc-Thr(Bzl)-OH can be chemically reduced to yield the corresponding protected amino alcohol, N-tert-butoxycarbonyl-O-benzyl-L-threitol. Protected amino alcohols are valuable chiral synthons in organic synthesis, serving as versatile intermediates for the construction of complex molecules, including pharmaceuticals and natural products nih.govthieme-connect.de. The benzyl group on the hydroxyl remains intact, providing protection for this moiety in the resulting amino alcohol derivative.
Reactions with Coupling Reagents
In peptide synthesis, Boc-Thr(Bzl)-OH undergoes activation via coupling reagents to facilitate the formation of a peptide bond. The carboxylic acid group is typically activated to form a reactive intermediate, which then reacts with the free amino group of another amino acid or peptide chain. Common coupling reagents employed for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often in conjunction with additives like N-hydroxybenzotriazole (HOBt), or uronium/phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rsc.org. These reagents ensure efficient and often racemization-free coupling, enabling the stepwise elongation of peptide chains.
Data Tables
Table 1: Physicochemical Properties of Boc-Thr(Bzl)-OH
| Property | Value | Source(s) |
| Molecular Formula | C16H23NO5 | sigmaaldrich.comsigmaaldrich.comchembk.comnih.gov |
| Molecular Weight | 309.36 g/mol | sigmaaldrich.comsigmaaldrich.comchembk.comnih.gov |
| CAS Number | 15260-10-3 | sigmaaldrich.comsigmaaldrich.comrsc.orgchembk.comnih.govscientificlabs.ie |
| Appearance | White to off-white crystalline powder | chembk.com |
| Melting Point | 80-82 °C (lit.) | chembk.com |
| Specific Optical Rotation | +13.5 to +18.5 ° (c=1 in methanol (B129727), 25/D) | sigmaaldrich.comsigmaaldrich.comscientificlabs.ie |
| Solubility | Soluble in ethyl acetate (B1210297) and methanol; insoluble in water | chembk.com |
Table 2: Protecting Groups and Deprotection Strategies in Peptide Synthesis
| Functional Group | Boc-Thr(Bzl)-OH Protection | Typical Deprotection Reagent(s) | Deprotection Conditions |
| Alpha-Amino Group | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | Neat TFA or TFA in dichloromethane (e.g., 1.5-5 min) rsc.org |
| Side Chain Hydroxyl | Benzyl Ether (Bzl) | HF, TFMSA, TMSOTf, H2/Pd | Strong acid treatment or catalytic hydrogenation peptide.com |
Compound List:
Boc-Thr(Bzl)-OH (N-tert-butoxycarbonyl-O-benzyl-L-threonine)
Role of Protecting Groups in Boc Thr Bzl Oh Chemistry
Benzyl (B1604629) (Bzl) Group for Side-Chain Protection
While the Boc group provides temporary protection for the N-terminus, a more robust protecting group is needed for the reactive side chain of threonine. In Boc-Thr(Bzl)-OH, this role is filled by the benzyl (Bzl) group. The hydroxyl group of threonine's side chain is protected as a benzyl ether. peptide.combzchemicals.com This is a "permanent" or side-chain protecting group, meaning it is designed to remain intact throughout the entire synthesis (all cycles of Boc deprotection and coupling) and is only removed during the final cleavage step. thermofisher.comiris-biotech.de
The benzyl group is stable to the acidic conditions (e.g., TFA/DCM) used for Boc group removal, ensuring the orthogonality of the protection scheme. iris-biotech.de However, it can be cleaved under harsher acidic conditions, typically with strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is often used in the final step of Boc-SPPS to simultaneously cleave the completed peptide from the resin support and remove all side-chain protecting groups. thermofisher.comsigmaaldrich.com The use of benzyl ethers for hydroxyl-containing amino acids like serine and threonine is a classic and well-established strategy in Boc-based peptide synthesis. peptide.combzchemicals.com
Functionality as O-benzyl Ether Protecting Group
In Boc-Thr(Bzl)-OH, the hydroxyl group of the threonine side chain is masked as a benzyl ether. bzchemicals.compeptide.com This protection is crucial to prevent undesirable side reactions during peptide synthesis, such as O-acylation, which can occur when the hydroxyl group is left unprotected. tandfonline.com The benzyl (Bzl) group is a well-established protecting group for alcohols and is widely utilized in both solution-phase and solid-phase peptide synthesis. peptide.comyoutube.com Its stability over a broad range of reaction conditions makes it an ideal choice for the semi-permanent protection of the threonine side chain throughout the iterative process of peptide chain elongation. mpg.de
The benzyl ether linkage in Boc-Thr(Bzl)-OH effectively prevents the nucleophilic hydroxyl group from interfering with the coupling reactions between amino acids. biosynth.com This ensures the regioselective formation of the desired peptide bonds at the α-amino group. The use of the benzyl ether for side-chain protection is a common feature in the Boc/Bzl strategy for the synthesis of peptides containing serine, threonine, and other hydroxyl-containing amino acids. bzchemicals.compeptide.com
Stability and Compatibility with Boc Chemistry
The Boc/Bzl protecting group strategy relies on the differential acid lability of the temporary N-α-Boc group and the more permanent side-chain protecting groups, such as the benzyl ether. nih.gov The Boc group is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA), to deprotect the α-amino group for the subsequent coupling step. chempep.comwiley-vch.de
In contrast, the benzyl ether protecting the threonine side chain in Boc-Thr(Bzl)-OH is significantly more stable to these acidic conditions. uwindsor.ca While not completely impervious to repeated TFA treatments during a long synthesis, its rate of cleavage is substantially lower than that of the Boc group. rsc.org This relative stability ensures that the side-chain protection remains largely intact throughout the synthesis. However, for the synthesis of very long peptides, some loss of the benzyl group can occur, which is a known limitation of the Boc/Bzl strategy. wiley-vch.de
The benzyl ether is also stable to the basic conditions sometimes employed in peptide synthesis, further highlighting its compatibility within this chemical framework. rsc.org Research has demonstrated that the benzyl ether protecting group of N-Boc-O-benzyl-L-threonine remains intact during the deprotection of the N-Boc group under specific solvent-free HCl gas conditions. kuleuven.be
Cleavage Methods for Benzyl Ether
The removal of the benzyl ether from the threonine residue is typically performed at the final stage of peptide synthesis, often concurrently with the cleavage of the peptide from the solid support resin.
Hydrogenolysis (e.g., with HF, TFMSA, TMSOTf, or catalytic hydrogenation)
The most common methods for cleaving the benzyl ether in the context of Boc-SPPS involve strong acids. Reagents such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are routinely used. peptide.compeptide.com These potent acidic cocktails effectively cleave the benzyl ether linkage to deprotect the threonine side chain, along with removing other side-chain protecting groups and cleaving the peptide from the resin. peptide.com
Alternatively, catalytic hydrogenolysis offers a milder method for benzyl ether cleavage. youtube.comorganic-chemistry.org This reaction is typically carried out using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The process is highly efficient and yields the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com However, this method's applicability can be limited by the presence of other reducible functional groups within the peptide sequence. organic-chemistry.org
Table 1: Common Cleavage Methods for the Benzyl Ether Protecting Group
| Cleavage Method | Reagent(s) | Conditions | Notes |
|---|---|---|---|
| Acidolysis | Hydrogen Fluoride (HF) | Strong acid | Commonly used in Boc-SPPS for final deprotection and cleavage from the resin. peptide.com |
| Acidolysis | Trifluoromethanesulfonic acid (TFMSA) | Strong acid | An alternative to HF for final deprotection. peptide.com |
| Acidolysis | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Strong acid | Another alternative to HF. peptide.com |
| Hydrogenolysis | H₂/Pd-C | Catalytic hydrogenation | A mild method, but not compatible with other reducible groups. youtube.comorganic-chemistry.org |
Orthogonality Considerations with Other Protecting Groups
The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.orgjocpr.com In the context of Boc-Thr(Bzl)-OH, the Boc and benzyl groups are considered "quasi-orthogonal" or "selectively removable" rather than truly orthogonal. biosynth.com This is because both are cleaved by acidic reagents, but with significantly different kinetics. nih.gov The Boc group is labile to moderate acids like TFA, while the benzyl ether requires much stronger acids like HF for efficient removal. biosynth.comnih.gov
This differential stability forms the basis of the Boc/Bzl strategy. nih.gov However, for syntheses requiring more refined control over deprotection, a truly orthogonal protecting group strategy is often preferred. For instance, the Fmoc/tBu strategy utilizes a base-labile Fmoc group for N-α-protection and an acid-labile tert-butyl (tBu) group for side-chain protection, offering a higher degree of orthogonality. iris-biotech.de
The benzyl ether can be part of a more complex orthogonal scheme when combined with protecting groups that are removed under different conditions. For example, a protecting group removable by a specific enzyme or by photolysis would be orthogonal to the acid-labile benzyl ether. google.com The selection of protecting groups must be carefully planned to ensure that the deprotection of one does not affect the others, allowing for the precise and controlled synthesis of complex peptides. jocpr.com
Applications of Boc Thr Bzl Oh in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process at each step. peptide.compeptide.com The Boc/Bzl strategy was the foundational approach for SPPS, and Boc-Thr(Bzl)-OH is a standard building block within this methodology. iris-biotech.de
The integration of Boc-Thr(Bzl)-OH into SPPS protocols follows the classical Boc/Bzl strategy, which is characterized by a graded acid lability of its protecting groups. seplite.compeptide.comdu.ac.inrsc.org The synthesis cycle involves the sequential removal of the temporary Nα-Boc group and the coupling of the next protected amino acid until the desired sequence is assembled.
The core steps for incorporating a Boc-Thr(Bzl)-OH residue are as follows:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comseplite.comfrontiersin.org This step exposes the free amino group for the subsequent coupling reaction.
Neutralization: Following TFA treatment, the resulting ammonium (B1175870) salt is neutralized to the free amine. This is commonly achieved by washing the resin with a hindered base, such as a solution of diisopropylethylamine (DIEA) in DCM. peptide.comseplite.com Some protocols utilize in situ neutralization, where the neutralization and coupling steps are performed concurrently. peptide.comspringernature.com
Coupling: The incoming Boc-Thr(Bzl)-OH is activated and coupled to the free amine of the peptide-resin. Activation is typically performed using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). seplite.compeptide.com
Final Cleavage: After the complete peptide sequence is assembled, the peptide is cleaved from the resin, and the semi-permanent side-chain protecting groups, including the benzyl (B1604629) ether on the threonine residue, are removed simultaneously. This final step requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). du.ac.inrsc.orgfrontiersin.org Alternatives like trifluoromethanesulfonic acid (TFMSA) can also be used. peptide.comrsc.org
The benzyl group protecting the threonine side chain is stable to the repetitive TFA treatments used for Boc deprotection but is efficiently removed during the final strong-acid cleavage. peptide.comchempep.com
Table 1: Standard Boc SPPS Cycle for Boc-Thr(Bzl)-OH Incorporation
| Step | Reagent/Procedure | Purpose |
| 1. Deprotection | 25-50% TFA in DCM | Removes the Nα-Boc group from the resin-bound peptide. |
| 2. Washing | DCM, Isopropanol (IPA) | Removes excess TFA and byproducts. |
| 3. Neutralization | 5-10% DIEA in DCM | Neutralizes the TFA salt to generate a free amine. |
| 4. Washing | DCM | Removes excess base and byproducts. |
| 5. Coupling | Boc-Thr(Bzl)-OH, Activator (e.g., DCC/DIC) in DCM/DMF | Forms a new peptide bond. |
| 6. Washing | DCM, IPA | Removes excess reagents and byproducts to prepare for the next cycle. |
Research has shown that no single coupling reaction can be predicted to be 100% complete, highlighting the need to monitor coupling efficiency. semanticscholar.org The ninhydrin (Kaiser) test is a common method for qualitatively monitoring the presence of unreacted free amines on the resin. semanticscholar.orgchempep.com If the test is positive, a recoupling step is typically performed.
Optimization strategies to improve the coupling efficiency of sterically hindered residues like Boc-Thr(Bzl)-OH include:
Choice of Coupling Reagents: While carbodiimides (DCC, DIC) are standard, more potent activating agents can be employed. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are often used to enhance coupling rates and yields, especially for difficult sequences. chempep.com
Solvent Selection: The choice of solvent is crucial as it affects both the swelling of the resin support and the solubility of the reactants. chempep.comacs.org Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents. Using solvent mixtures or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can sometimes improve outcomes. chempep.comacs.org
Reaction Conditions: Increasing the reaction time or temperature can help drive difficult couplings to completion. Microwave-assisted SPPS has emerged as a technique to significantly accelerate coupling reactions, including those involving hindered amino acids. rsc.org
The incorporation of threonine presents specific challenges beyond simple steric hindrance. Peptides containing multiple hydrophobic residues, including threonine, are prone to aggregation on the resin support. nih.govmblintl.comchempep.com This aggregation can prevent reagents from accessing the reactive sites, leading to failed or incomplete synthesis. chempep.com
Several strategies have been developed to mitigate these issues:
Pseudoproline Dipeptides: One of the most effective strategies is the use of pseudoproline dipeptides. nih.govmblintl.com In this approach, a dipeptide unit, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, is incorporated instead of a single threonine residue. The oxazolidine ring of the pseudoproline temporarily introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation. nih.gov The native peptide structure is fully restored during the final acid cleavage.
Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can also disrupt secondary structure formation and improve solubility. rsc.org
Chaotropic Agents and Special Solvents: The addition of chaotropic salts or the use of solvents known to disrupt hydrogen bonds, such as a mixture of chloroform and phenol, can improve synthesis efficiency for aggregating sequences. nih.gov
Protein phosphorylation is a critical post-translational modification, and synthetic phosphopeptides are invaluable tools for studying its biological role. nih.gov Boc-Thr(Bzl)-OH can play a role in the synthesis of phosphopeptides, particularly within the Boc-based "building block" approach. rsc.org
In this strategy, a protected phosphoamino acid is incorporated directly during SPPS. While a pre-phosphorylated Boc-Thr derivative would be used for introducing phosphothreonine, Boc-Thr(Bzl)-OH is essential for incorporating non-phosphorylated threonine residues at other specific sites within the same phosphopeptide sequence. researchgate.netresearchgate.netresearchgate.net
The synthesis of a peptide containing both Thr(Bzl) and a phosphorylated residue, such as Ser(PO3Ph2), demonstrates the selective use of these building blocks within a single Boc-mode synthesis. researchgate.netresearchgate.netresearchgate.net The benzyl ether protecting group on threonine and the phenyl phosphate protecting groups are both stable to the mild acid used for Boc removal but can be cleaved simultaneously during the final deprotection step, often via platinum-mediated hydrogenolysis or strong acid treatment. researchgate.netresearchgate.netresearchgate.net This compatibility allows for the precise, site-specific synthesis of peptides with defined phosphorylation patterns.
Table 2: Protecting Group Compatibility in Phosphopeptide Synthesis
| Amino Acid Derivative | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Use Case |
| Boc-Thr(Bzl)-OH | Boc (Acid-labile, TFA) | Benzyl (Bzl) (Strong acid/Hydrogenolysis) | Final Cleavage (HF) or H₂/Pt | Incorporation of a non-phosphorylated Thr residue. |
| Boc-Ser(PO₃Ph₂)-OH | Boc (Acid-labile, TFA) | Diphenylphosphate (PO₃Ph₂) (Hydrogenolysis) | Final Cleavage (H₂/Pt) | Incorporation of a phosphoserine residue. |
Solution-Phase Peptide Synthesis using Boc-Thr(Bzl)-OH
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains important, especially for large-scale production and the synthesis of very long peptides through fragment condensation. chempep.comspringernature.com
Fragment condensation is a hybrid strategy where smaller peptide segments (typically 10-30 amino acids) are synthesized, often using SPPS, and then coupled together in solution. chempep.comspringernature.com This approach minimizes the cumulative errors that can occur during the stepwise synthesis of a long peptide. chempep.com
Boc-Thr(Bzl)-OH is used to synthesize these peptide fragments via Boc-SPPS. A fully protected peptide fragment containing a C-terminal Boc-Thr(Bzl) residue can be synthesized and cleaved from a highly acid-labile resin, leaving the side-chain protecting groups intact. This protected fragment is then purified and used for coupling in solution with another fragment that has a free N-terminal amine.
A key challenge in fragment condensation is minimizing racemization at the C-terminal residue of the activated fragment. chempep.com Specific ligation chemistries, such as Serine/Threonine Ligation (STL), have been developed to create native peptide bonds between unprotected fragments with high efficiency and without racemization. acs.orgnih.gov In STL, a peptide fragment with an N-terminal threonine residue can be chemoselectively ligated to another fragment possessing a C-terminal salicylaldehyde ester. nih.gov The initial peptide fragments for these advanced ligation techniques are commonly prepared using standard SPPS methodologies, including the Boc/Bzl strategy employing derivatives like Boc-Thr(Bzl)-OH.
Enzymatic Peptide Synthesis Considerations
The integration of enzymatic methods with chemical peptide synthesis offers advantages in terms of milder reaction conditions and high specificity. However, the protecting groups traditionally used in chemical synthesis must be compatible with the enzymatic environment.
The use of Boc-Thr(Bzl)-OH in purely enzymatic peptide bond formation is limited, as enzymes like peptiligase often operate under conditions that may not be fully compatible with the Boc/Bzl protection scheme. bachem.com Most chemoenzymatic strategies that ligate peptide fragments typically utilize peptides prepared via Fmoc-SPPS. bachem.com
However, a key consideration in chemoenzymatic approaches is the selective removal of protecting groups. Research has shown that certain enzymes can be employed for deprotection steps. Notably, esterases, such as BS2 from Bacillus subtilis, have demonstrated the ability to deprotect benzyl and other carboxyl protecting groups. researchgate.net This opens the possibility of using Boc-Thr(Bzl)-OH in a hybrid synthesis where the benzyl group could be selectively removed under mild enzymatic conditions, assuming the enzyme does not affect other parts of the peptide. The Boc group itself is generally stable in the near-neutral pH range (pH 7 to 8.5) where enzymes like peptiligase are active, but its removal still requires acidic conditions not typical for enzymatic reactions. bachem.com
Table 1: Protecting Group Compatibility in Enzymatic Synthesis
| Protecting Group | Typical Chemical Deprotection | Enzymatic Deprotection Consideration | Compatibility with Ligation Enzymes |
|---|---|---|---|
| Boc | Moderate Acid (e.g., TFA) seplite.com | Generally stable at neutral pH, not enzymatically cleaved. | Potentially compatible, but subsequent removal is non-enzymatic. |
| Benzyl (Bzl) | Strong Acid (e.g., HF) or Hydrogenolysis peptide.com | Can be cleaved by specific esterases (e.g., BS2 from Bacillus subtilis). researchgate.net | The group itself is stable during enzymatic ligation. |
Advanced Peptide Chemistry with Boc-Thr(Bzl)-OH
The Boc/Bzl strategy, for which Boc-Thr(Bzl)-OH is a staple reagent, has proven indispensable for tackling more challenging peptide targets that may be difficult to access using other methods.
Synthesis of Complex Peptide Structures
The synthesis of long or structurally complex peptides, such as those with multiple disulfide bridges or aggregation-prone sequences, often benefits from the Boc/Bzl approach. This methodology was successfully utilized in the synthesis of active enzymes like HIV-1 aspartyl protease and other large proteins. nih.gov
A prime example of a complex peptide structure is the analgesic drug Ziconotide (ω-conotoxin MVIIA). Ziconotide is a 25-amino acid peptide that is constrained by three distinct disulfide bonds, creating a highly complex, knotted architecture. researchgate.netgoogle.com While many modern syntheses of Ziconotide utilize Fmoc chemistry, the fundamental challenges of its synthesis highlight the need for robust methods like Boc-SPPS. The Boc strategy is particularly advantageous for synthesizing hydrophobic peptides and can be essential for achieving high purity in such complex molecules. nih.gov
Another area where Boc-Thr(Bzl)-OH is employed is in the synthesis of peptide fragments for subsequent ligation. For instance, protected peptide fragments of HIV protease substrates have been synthesized using Boc-protected amino acids, including benzyl-protected serine (Boc-Ser(Bzl)-OH), a structurally similar compound. nih.gov These fragments are then condensed to form the final nonapeptide substrate, demonstrating the utility of this chemistry in creating tools for vital biochemical research. nih.govnih.gov
Preparation of Modified Peptides
Post-translational modifications are crucial for the biological function of many proteins. Boc-Thr(Bzl)-OH serves as an important precursor in the synthesis of peptides featuring such modifications, particularly O-linked glycosylation.
In the synthesis of O-linked glycopeptides , the hydroxyl group of threonine must be protected while the peptide backbone is assembled and the carbohydrate moiety is attached. The benzyl group of Boc-Thr(Bzl)-OH is stable under the standard conditions of Boc-SPPS. This allows for the stepwise assembly of the peptide chain. Subsequently, the benzyl protecting groups on the sugar moieties can be removed, often by catalytic hydrogenation, to yield the final glycopeptide. nih.gov The use of glycosylated serine and threonine building blocks is a versatile methodology for creating these complex biomolecules. thieme-connect.de While many examples use Fmoc chemistry for the peptide backbone, the principle of using benzyl ethers for hydroxyl protection during glycosylation is well-established, making Boc-Thr(Bzl)-OH a compatible and valuable reagent for this purpose. nih.govnih.gov
Table 2: Role of Benzyl Protection in Glycopeptide Synthesis
| Synthesis Stage | Role of Benzyl (Bzl) Group on Threonine | Rationale |
|---|---|---|
| Peptide Elongation | Stable side-chain protection | Prevents unwanted reactions at the hydroxyl group during peptide bond formation. |
| Glycosylation | Orthogonal protection | If glycosylation occurs elsewhere, the Bzl group remains intact, protecting the threonine side chain. |
| Final Deprotection | Removed during final cleavage | Typically removed by strong acid (HF) or hydrogenolysis, along with other side-chain protecting groups. peptide.com |
Role in Peptide-Based Therapeutics Development
The robustness of the Boc/Bzl synthesis strategy has been instrumental in the development and large-scale manufacturing of several peptide-based therapeutics. The use of Boc-protected amino acids like Boc-Thr(Bzl)-OH was foundational in demonstrating the feasibility of producing complex peptides at a commercial scale.
Enfuvirtide (Fuzeon®) , a 36-amino acid peptide, is a notable example. It was the first-in-class HIV fusion inhibitor, and its development marked a significant milestone in the chemical synthesis of large-scale therapeutic peptides. nih.gov The manufacturing process involved a hybrid approach, combining solid-phase synthesis of peptide fragments with solution-phase condensation. google.com While specific, proprietary process details may vary, the Boc/Bzl strategy is a well-documented and effective method for synthesizing antiviral peptides of this nature. nih.gov
Another key therapeutic is Ziconotide (Prialt®) , used to treat severe chronic pain. researchgate.net As a highly structured 25-amino acid peptide with three disulfide bonds, its synthesis is a significant chemical challenge. researchgate.netgoogle.com The complexity arises from ensuring the correct formation of the three distinct disulfide bridges to achieve the biologically active conformation. Although various synthetic routes exist, including those based on Fmoc chemistry, the principles of Boc-SPPS are well-suited for managing the production of such intricate peptide therapeutics. google.comgoogle.com The selection of specific protecting groups for the six cysteine residues is critical for directing the sequential formation of the correct disulfide bonds. google.com
Reactivity and Reaction Mechanisms of Boc Thr Bzl Oh
Stability and Storage Conditions
The chemical structure of Boc-Thr(Bzl)-OH, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (B1604629) (Bzl) ether protecting group on the hydroxyl side chain of threonine, dictates its stability profile. While generally stable under ambient conditions when properly handled, specific environmental factors can influence its long-term viability and purity.
Impact of Temperature and Environment
The physical state of Boc-Thr(Bzl)-OH is typically a white to off-white powder sigmaaldrich.com. Its stability is significantly influenced by temperature and exposure to moisture.
Temperature: Most suppliers recommend storing Boc-Thr(Bzl)-OH at refrigerated temperatures, typically between 2°C and 8°C . Other common recommendations include storage at room temperature, often specified as 2-30°C sigmaaldrich.comsigmaaldrich.commercury-ltd.co.il. For extended storage periods, some sources suggest conditions as low as -20°C medchemexpress.commedchemexpress.com. Maintaining a consistent temperature, avoiding significant fluctuations, is key to preventing potential degradation pathways.
Humidity: Exposure to moisture should be avoided, as it can potentially lead to hydrolysis of the Boc group, although this is less common under typical storage conditions compared to acidic environments. Keeping the container tightly closed is essential to prevent moisture ingress glentham.com.
Light: While not explicitly detailed for Boc-Thr(Bzl)-OH, general practice for sensitive organic compounds, particularly those used in peptide synthesis, suggests protection from direct light.
Incompatibilities: Boc-Thr(Bzl)-OH should be kept away from strong oxidizing agents and strong acids, as these can lead to decomposition or unwanted reactions glentham.comfishersci.comfishersci.nl.
Table 1: Recommended Storage Conditions and Environmental Considerations for Boc-Thr(Bzl)-OH
| Storage Condition | Recommended Temperature | Environmental Factors | Potential Impact of Deviation |
| Short-term | 2-8°C or Room Temp. (2-30°C) | Dry, well-ventilated | Moisture ingress can lead to degradation; prolonged exposure to high temperatures may accelerate decomposition. |
| Long-term | -20°C | Dry, well-ventilated | Minimizes degradation, preserving purity and reactivity for extended periods. |
| General | N/A | Avoid humidity, strong acids, strong oxidizers, direct light | Degradation, loss of purity, formation of impurities, reduced reactivity in synthesis. |
Considerations for Long-Term Research Integrity
The integrity of Boc-Thr(Bzl)-OH is critical for the success and reproducibility of peptide synthesis. Proper storage directly contributes to maintaining the compound's purity and reactivity over time.
Purity Maintenance: Over extended periods, exposure to suboptimal conditions such as elevated temperatures or humidity can lead to the slow degradation of the Boc group or other parts of the molecule, potentially yielding impurities. These impurities can interfere with subsequent coupling reactions in peptide synthesis, leading to truncated sequences, deletion sequences, or other undesired byproducts. Maintaining the stated purity (typically ≥98% by TLC or ≥99% by HPLC) sigmaaldrich.comtcichemicals.com is essential for predictable synthetic outcomes.
Reactivity Preservation: Degradation can alter the chemical reactivity of the carboxylic acid group, which is essential for peptide bond formation. Preserving the compound's structure ensures that it will participate effectively in coupling reactions as intended.
Preventing Degradation Products: While Boc-Thr(Bzl)-OH is generally stable, decomposition under adverse conditions can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides fishersci.com. Although these are primarily associated with combustion, they highlight the potential for chemical breakdown.
Storage Practices: To ensure long-term research integrity, it is advisable to store Boc-Thr(Bzl)-OH in its original, tightly sealed container. When aliquoting, minimize exposure to ambient conditions. For long-term storage, using desiccated environments and maintaining a consistent low temperature is recommended. Regular visual inspection for any changes in appearance (e.g., discoloration, clumping) can also serve as an indicator of potential degradation.
Advanced Analytical Methodologies for Boc Thr Bzl Oh and Its Derivatives
Chromatographic Analysis
Chromatographic techniques are fundamental for evaluating the purity of Boc-Thr(Bzl)-OH and for monitoring its presence and transformation during synthetic processes.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Boc-Thr(Bzl)-OH. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the target compound and the detection of impurities.
Methodology: Typically, reversed-phase HPLC is employed, often utilizing C18 stationary phases. The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, frequently containing trifluoroacetic acid (TFA) to improve peak shape and resolution rsc.org. Detection is usually performed using a UV detector, as the benzyl (B1604629) group and peptide bonds absorb UV light.
Purity Standards: Commercial suppliers consistently report purity levels for Boc-Thr(Bzl)-OH as ≥98.0%, ≥98.5%, or ≥99.0% by HPLC rsc.orgchemimpex.comvwr.comtcichemicals.comcenmed.comthermofisher.comthermofisher.comruifuchemical.com. This high purity is critical for its use in sensitive peptide synthesis.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and qualitative method for monitoring the progress of reactions involving Boc-Thr(Bzl)-OH, such as its synthesis or subsequent coupling reactions.
Methodology: TLC involves spotting the reaction mixture onto a thin layer of adsorbent material (typically silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their polarity. Visualization is commonly achieved using UV light or chemical staining agents.
Applications: TLC is frequently used to track the consumption of starting materials and the formation of products during the synthesis and modification of Boc-Thr(Bzl)-OH renyi.hutorontomu.caorgsyn.orggoogle.comorgsyn.orgthieme-connect.com. Specific solvent systems, such as mixtures of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, are employed to achieve optimal separation orgsyn.orggoogle.comorgsyn.org. Some suppliers also use TLC systems (e.g., 011A, 0811) for in-house purity checks sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.
Spectroscopic Characterization
Spectroscopic techniques are vital for confirming the molecular structure and identity of Boc-Thr(Bzl)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of atoms and the presence of specific functional groups.
¹H NMR Spectroscopy: Proton NMR spectra of Boc-Thr(Bzl)-OH exhibit characteristic signals corresponding to the various proton environments within the molecule. These include signals for the phenyl protons of the benzyl ether, the protons of the tert-butoxycarbonyl (Boc) group, the protons of the threonine backbone, and the methyl group on the β-carbon. The presence and multiplicity of these signals, along with their chemical shifts, confirm the expected structure chemicalbook.comindexcopernicus.com. For instance, the tert-butyl protons of the Boc group typically appear as a singlet around 1.4-1.5 ppm, while the phenyl protons of the benzyl group resonate in the 7.2-7.4 ppm region chemicalbook.com.
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information by identifying the different carbon environments, further corroborating the molecular structure.
Isotopic Labeling: Isotopically labeled versions, such as Boc-Thr(Bzl)-OH-¹³C₄, ¹⁵N, are available for advanced NMR studies, aiding in detailed structural analysis and metabolic tracking sigmaaldrich.com.
Mass Spectrometry (MS) is used to determine the precise molecular weight of Boc-Thr(Bzl)-OH and to provide insights into its fragmentation patterns, which can aid in structural confirmation.
Molecular Weight Determination: The molecular weight of Boc-Thr(Bzl)-OH (C₁₆H₂₃NO₅) is consistently reported as 309.36 g/mol chemimpex.comvwr.comtcichemicals.comthermofisher.comthermofisher.comruifuchemical.comchemicalbook.comnih.govthermofisher.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
Fragmentation Analysis: While detailed fragmentation patterns are not always explicitly published for routine analysis, MS can reveal characteristic fragment ions corresponding to the loss of the Boc group, the benzyl group, or other substructures, thereby confirming the compound's identity chemicalbook.com.
Chiroptical Methods
Chiroptical methods are essential for verifying the stereochemical configuration of Boc-Thr(Bzl)-OH, ensuring it is the desired L-enantiomer.
Optical Rotation: The specific optical rotation, denoted as [α]D, is a critical parameter. For Boc-Thr(Bzl)-OH, the reported values are consistently positive, typically ranging from +13.5° to +18.5° (measured at 20°C or 25°C, with a concentration of 1 g/100 mL in methanol) chemimpex.comvwr.comtcichemicals.comcenmed.comthermofisher.comsigmaaldrich.com. This positive rotation confirms the L-configuration of the threonine residue. For example, values such as [α]D²⁰ = +16 ± 2° (c=1 in MeOH) chemimpex.com or +16.3 ± 0.1° (c=1 in methanol) thermofisher.com are commonly cited.
Data Tables
To summarize the analytical specifications and spectral characteristics, the following data tables have been compiled from the available literature.
Table 1: Key Properties and Analytical Specifications of Boc-Thr(Bzl)-OH
Table 2: Representative ¹H NMR Spectral Data for Boc-Thr(Bzl)-OH (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Multiplicity / Notes | Source Index |
| 7.20 - 7.40 | Phenyl protons (OBzl) | Multiplet | chemicalbook.com |
| 5.30 - 5.40 | CH-OBzl (proton on carbon bearing benzyl ether) | Doublet of doublets or multiplet | chemicalbook.com |
| 4.30 - 4.60 | α-CH (proton on carbon adjacent to COOH) | Multiplet | chemicalbook.com |
| 4.10 - 4.40 | β-CH (proton on carbon bearing OBzl) | Multiplet | chemicalbook.com |
| 1.40 - 1.50 | Boc methyl protons | Singlet (tert-butyl group) | chemicalbook.com |
| 1.20 - 1.30 | β-CH₃ (methyl group on β-carbon) | Doublet | chemicalbook.com |
Compound Name Table
The following table lists the chemical compounds mentioned in this article for clarity and reference.
| Common Name / Abbreviation | Full Chemical Name | CAS Number |
| Boc-Thr(Bzl)-OH | N-α-tert-butoxycarbonyl-O-benzyl-L-threonine | 15260-10-3 |
| Boc-L-Thr(Bzl)-OH | N-α-tert-butoxycarbonyl-O-benzyl-L-threonine | 15260-10-3 |
| N-Boc-O-benzyl-L-threonine | N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | 15260-10-3 |
| Boc-Thr(Bzl)-OH-¹³C₄,¹⁵N | N-α-tert-butoxycarbonyl-O-benzyl-L-threonine (isotopically labeled) | Not specified |
| Boc-Tyr(Bzl)-OH | N-α-tert-butoxycarbonyl-O-benzyl-L-tyrosine | 2130-96-3 |
| Boc-L-Threonine | N-α-tert-butoxycarbonyl-L-threonine | 2592-18-9 |
| Boc-N-Me-L-Thr(Bzl)-OH·CHA | Boc-N-methyl-O-benzyl-L-threonine cyclohexyl ammonium (B1175870) salt | 64263-80-5 |
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a critical physical property for characterizing chiral compounds, providing essential information about their stereochemical integrity. Chiral molecules, by definition, possess a non-superimposable mirror image, leading to their interaction with plane-polarized light. This interaction results in the rotation of the plane of polarization, a phenomenon known as optical activity. The magnitude and direction of this rotation are specific to the chiral compound and the experimental conditions, including the wavelength of light, temperature, solvent, and concentration pressbooks.pubmaricopa.edu.
N-tert-butoxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) is a protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) and other organic synthesis applications. As it is derived from L-threonine, a naturally occurring chiral amino acid, Boc-Thr(Bzl)-OH itself is chiral. Ensuring the enantiomeric purity of Boc-Thr(Bzl)-OH is paramount, as the stereochemistry of amino acid building blocks directly dictates the structure and biological activity of the resulting peptides. Optical rotation measurements serve as a primary method for assessing this enantiomeric purity sigmaaldrich.comcenmed.comchemimpex.com.
The specific rotation, denoted by [α], is a standardized measure of optical activity. It is calculated by normalizing the observed rotation (α) by the concentration (c) of the substance and the path length (l) of the light through the sample (typically 1 dm). The measurement is usually conducted using a polarimeter at a specific wavelength, most commonly the sodium D line (589 nm), and at a controlled temperature, often 20°C or 25°C. The sign of the specific rotation indicates the direction of rotation: a positive value (+) signifies dextrorotation (clockwise), while a negative value (-) indicates levorotation (counterclockwise) pressbooks.pubmaricopa.edu.
The enantiomeric purity of a chiral compound is often quantified as enantiomeric excess (ee). Enantiomeric excess is directly related to the observed specific rotation of a sample compared to the known specific rotation of the pure enantiomer. A sample containing only one enantiomer will exhibit a characteristic specific rotation, whereas a racemic mixture (an equimolar mixture of both enantiomers) will have a net specific rotation of zero, as the rotations of the individual enantiomers cancel each other out libretexts.orgchemistrysteps.com. The relationship is expressed as:
For Boc-Thr(Bzl)-OH, the L-enantiomer is the standard for peptide synthesis. Research and quality control laboratories routinely measure its specific rotation to confirm its stereochemical identity and purity. Typical measurements for Boc-Thr(Bzl)-OH are performed in methanol (MeOH) at a concentration of 1 g/mL (c=1).
Data Table: Specific Rotation Values for Boc-Thr(Bzl)-OH
| Compound Name | CAS Number | Specific Rotation ([α]) | Conditions (Solvent, Concentration, Temp) |
| N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | 15260-10-3 | +16.5° | c=1, MeOH, 25°C |
| N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | 15260-10-3 | +16.0 to +17.0° | c=1, MeOH |
| N-α-t.-Boc-O-benzyl-L-threonine | 15260-10-3 | +13.5 - +18.5° | c=1, Methanol |
| Boc-L-Thr(Bzl)-OH | 15260-10-3 | +16.0 ± 2º | C=1 in MeOH, 20°C |
| Boc-O-benzyl-L-threonine | 15260-10-3 | 16 ± 2 º | C=1 in MeOH, 20°C |
| N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | 15260-10-3 | 16.5 deg | C=1, MeOH, 20°C |
| N-Boc-O-benzyl-L-threonine | 15260-10-3 | 16.3 ± 0.1° | C=1 in methanol |
| N-tert-Butoxycarbonyl-O-benzylthreonine | 15260-10-3 | 22 º | c=2 in 95% ethanol |
The consistent positive specific rotation values reported for Boc-Thr(Bzl)-OH, typically falling within the range of +13.5° to +18.5° when measured in methanol, confirm the presence of the L-enantiomer. By comparing the measured specific rotation of a synthesized batch to these established values, researchers can accurately determine its enantiomeric purity. For example, if a sample exhibits a specific rotation of +8.25°, and the pure L-enantiomer's specific rotation is known to be +16.5°, the enantiomeric excess (ee) can be calculated as (8.25° / 16.5°) × 100% = 50% ee. This verification is crucial for ensuring the stereochemical integrity of the building block, which directly impacts the quality and function of the final peptide product sigmaaldrich.comlibretexts.orgchemistrysteps.com.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Approaches
Research into novel synthetic routes for peptides aims to enhance efficiency, reduce environmental impact, and overcome limitations of traditional methods. This includes the development of greener chemistry approaches, particularly focusing on reducing organic solvent usage and improving atom economy.
Aqueous Solid-Phase Peptide Synthesis (ASPPS)
A significant advancement in green chemistry for peptide synthesis is the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). This approach seeks to replace hazardous organic solvents, commonly used in conventional Solid-Phase Peptide Synthesis (SPPS), with water or water-miscible co-solvents iris-biotech.demdpi.comcsic.essci-hub.se. The use of water as a primary solvent aligns with the principles of green chemistry, aiming to minimize environmental pollution and health risks associated with traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) iris-biotech.demdpi.com.
Boc-Thr(Bzl)-OH, a standard building block in Boc SPPS sigmaaldrich.com, is being evaluated and adapted for ASPPS. While the benzyl (B1604629) (Bzl) protecting group on the threonine side chain is generally stable, its compatibility and efficiency in aqueous environments are areas of active investigation. Research is exploring the use of water-compatible protecting groups and resins that swell effectively in aqueous media iris-biotech.demdpi.comsci-hub.se. For instance, the development of water-compatible Nα-protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, has been crucial for enabling ASPPS sci-hub.se. Studies are investigating how traditional Boc-protected amino acids like Boc-Thr(Bzl)-OH can be integrated into these greener aqueous protocols, potentially through the use of nanoparticle formulations or optimized coupling reagents that function effectively in water mdpi.com. The goal is to achieve efficient coupling and deprotection steps without compromising peptide integrity or yield, thereby offering a more sustainable alternative for peptide production iris-biotech.demdpi.comsci-hub.se.
Exploration in Bioconjugation and Drug Delivery Systems
The inherent biological relevance and tunable chemical properties of peptides make them attractive for bioconjugation and drug delivery systems. Boc-Thr(Bzl)-OH, as a protected amino acid derivative, serves as a versatile building block for constructing peptide-based therapeutics and delivery vehicles.
Future research directions involve utilizing Boc-Thr(Bzl)-OH to synthesize peptides with specific functionalities for targeted drug delivery. This could include conjugating peptides to nanoparticles, antibodies, or other biomolecules to enhance their therapeutic efficacy, improve pharmacokinetic profiles, or enable targeted delivery to specific tissues or cells sigmaaldrich.com. The threonine residue, with its hydroxyl side chain, offers a potential site for further chemical modification or attachment after deprotection, facilitating the creation of complex peptide conjugates. Research may focus on developing novel peptide sequences incorporating Boc-Thr(Bzl)-OH that exhibit improved binding affinities to disease targets or enhanced stability in biological environments. Furthermore, the use of Boc-Thr(Bzl)-OH in the synthesis of peptide-drug conjugates (PDCs) or peptide-based hydrogels for controlled release applications is an area of growing interest.
Applications in Chiral Catalysis and Ligand Development
Amino acids and their derivatives are well-established scaffolds for the development of chiral catalysts and ligands due to their inherent chirality and diverse functional groups. Boc-Thr(Bzl)-OH, possessing a chiral center and a protected hydroxyl group, presents opportunities for application in this domain.
Emerging research may explore the synthesis of novel chiral ligands derived from Boc-Thr(Bzl)-OH for asymmetric catalysis. The threonine backbone can be modified to create ligands that coordinate with transition metals, thereby inducing enantioselectivity in various chemical transformations. For example, peptides or peptidomimetics incorporating Boc-Thr(Bzl)-OH could be designed to act as organocatalysts or as components of metal-ligand complexes used in reactions such as asymmetric hydrogenation, oxidation, or C-C bond formation sigmaaldrich.com. The benzyl protecting group, while primarily for peptide synthesis, could potentially be retained or modified to influence the steric and electronic properties of the resulting ligand, impacting catalytic activity and selectivity. Research efforts would focus on synthesizing and screening these novel chiral structures for their efficacy in promoting enantioselective reactions, contributing to the development of more sustainable and efficient synthetic methodologies in organic chemistry.
Investigating Biological and Medicinal Chemistry Roles
The role of Boc-Thr(Bzl)-OH extends beyond its use as a synthetic intermediate, with potential implications in biological and medicinal chemistry research. Its incorporation into peptide sequences can influence biological activity, and its structure can be leveraged in the design of new therapeutic agents.
Intermediate in Pharmaceutical Development
Boc-Thr(Bzl)-OH is a fundamental building block in peptide synthesis, a field critical to pharmaceutical development. Its primary role is as a protected amino acid for the stepwise assembly of therapeutic peptides, peptide-based drugs, and peptidomimetics sigmaaldrich.com. Future research directions involve its continued use in the synthesis of complex peptide APIs (Active Pharmaceutical Ingredients) that are difficult to produce via other methods. This includes peptides with therapeutic potential for treating diseases such as cancer, metabolic disorders, and infectious diseases. Researchers are likely to explore novel peptide sequences incorporating Boc-Thr(Bzl)-OH that exhibit enhanced stability, bioavailability, and target specificity. Furthermore, its application in the synthesis of peptide libraries for high-throughput screening of drug candidates remains a key area. The optimization of synthetic routes involving Boc-Thr(Bzl)-OH, particularly towards greener and more cost-effective manufacturing processes, is also a significant aspect of pharmaceutical development.
Role in Enzyme Inhibition Studies
Peptides are known to play crucial roles in biological processes, often acting as signaling molecules or enzyme substrates/inhibitors. Boc-Thr(Bzl)-OH can be incorporated into peptide sequences designed to modulate enzyme activity, including enzyme inhibition.
Future research may focus on synthesizing peptide-based enzyme inhibitors that utilize Boc-Thr(Bzl)-OH as a structural component. By strategically placing this modified threonine residue within a peptide sequence, researchers can investigate its impact on the peptide's binding affinity to target enzymes or its conformational stability. For example, the presence of the benzyl ether protection might influence the peptide's interaction with hydrophobic pockets in an enzyme's active site. Alternatively, after deprotection, the free hydroxyl group could participate in hydrogen bonding interactions essential for enzyme inhibition. Studies could involve designing and synthesizing peptide libraries containing Boc-Thr(Bzl)-OH to identify potent and selective inhibitors for enzymes implicated in various diseases, such as proteases, kinases, or phosphatases. The goal would be to develop novel peptide therapeutics that target specific enzymatic pathways.
Potential in Studying Protein Interactions and Folding
The threonine side chain, with its hydroxyl group, is capable of acting as both a hydrogen bond donor and acceptor peptide.com. This intrinsic property makes threonine residues, and consequently Boc-Thr(Bzl)-OH as a synthetic precursor, vital for understanding and manipulating protein structure and function. The ability of threonine to participate in hydrogen bonding networks is significant for receptor binding and plays a role in protein folding processes peptide.com. By incorporating Boc-Thr(Bzl)-OH into synthetic peptides, researchers can create model systems to investigate how specific amino acid residues influence protein conformation and stability. For instance, studies exploring the conformational preferences of peptides incorporating modified threonine analogs, such as trifluoromethyl-threonine, have demonstrated their capacity to stabilize extended structures and mimic β-strands beilstein-journals.org. Such research is instrumental in deciphering the molecular mechanisms underlying protein folding pathways and identifying key residues involved in maintaining native protein structures. Furthermore, peptides synthesized using Boc-Thr(Bzl)-OH can serve as probes to study protein-protein interactions, by mimicking or blocking specific binding interfaces that rely on the hydrogen-bonding capabilities of threonine residues unl.pt.
Development of Bioactive Molecules
Data Table: Properties of Boc-Thr(Bzl)-OH
| Property | Value | Source |
| CAS Number | 15260-10-3 | peptide.comchemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comiris-biotech.denih.govthermofisher.com |
| Molecular Formula | C₁₆H₂₃NO₅ | chemimpex.comsigmaaldrich.comsigmaaldrich.comnih.govthermofisher.comthermofisher.com |
| Molecular Weight | 309.36 g/mol | chemimpex.comsigmaaldrich.comsigmaaldrich.comiris-biotech.denih.govthermofisher.comthermofisher.commedchemexpress.com |
| Purity (typical) | ≥98% (HPLC/TLC) | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| Melting Point | 110-120 °C | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.comsigmaaldrich.commedchemexpress.commedchemexpress.com |
| Storage Temperature | 2-8 °C or -20 °C (depending on source) | iris-biotech.demedchemexpress.com |
| Primary Use | Boc Solid-Phase Peptide Synthesis | peptide.comnih.govsigmaaldrich.comsigmaaldrich.com |
Compound Names Mentioned:
| Common Name | Full Chemical Name | CAS Number |
| Boc-Thr(Bzl)-OH | N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine | 15260-10-3 |
| Boc-Thr(Bzl)-OH | N-α-t.-Boc-O-benzyl-L-threonine | 15260-10-3 |
| Boc-L-Thr(Bzl)-OH | N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine | 15260-10-3 |
| Boc-O-benzyl-L-threonine | N-alpha-tert-Butoxycarbonyl-O-benzyl-L-threonine | 15260-10-3 |
| Boc-Thr(Bzl)-OH | N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-threonine | 15260-10-3 |
| Boc-Thr(Bzl)-OH | (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | 15260-10-3 |
Q & A
Basic: What are the critical steps for synthesizing Boc-Thr(Bzl)-OH, and how can purity be validated?
Methodological Answer:
Boc-Thr(Bzl)-OH is synthesized via tert-butoxycarbonyl (Boc) and benzyl (Bzl) protection of threonine. Key steps include:
Amino Acid Protection : Use Boc-anhydride for α-amine protection and benzyl bromide for the hydroxyl group under basic conditions (e.g., NaHCO₃) .
Purification : Crystallization in ethyl acetate/hexane mixtures or column chromatography (silica gel, gradient elution).
Validation :
- HPLC : Retention time comparison with standards (purity >98% as per COA) .
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 275.3 (C₁₃H₂₅NO₅) .
- NMR : Analyze δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (Bzl CH₂), and δ 4.3 ppm (threonine α-proton) .
Basic: How should Boc-Thr(Bzl)-OH be stored to maintain stability during peptide synthesis?
Methodological Answer:
- Stock Solutions : Prepare in anhydrous DMF or DMSO (10 mM), aliquot into single-use vials, and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent decomposition .
- Solid Form : Store desiccated at 2–8°C in inert gas (argon) to prevent hydrolysis of the benzyl group.
Advanced: How does Boc-Thr(Bzl)-OH enhance reaction efficiency in C–H activation catalysis?
Methodological Answer:
Boc-Thr(Bzl)-OH acts as a chiral ligand in Pd-catalyzed C–H alkylation. Evidence from a comparative study (Figure in ) shows:
| Condition | Conversion at 120 min |
|---|---|
| 20% Boc-Thr(tBu)-OH | 95% |
| No ligand | 45% |
| Mechanistic Insight : |
- The tert-butyl and benzyl groups stabilize transition states via steric and electronic effects, accelerating oxidative addition.
- Experimental Design : Use kinetic studies (time vs. conversion plots) and DFT calculations to map enantioselectivity .
Advanced: What analytical strategies resolve contradictions in Boc-Thr(Bzl)-OH’s solubility across studies?
Methodological Answer:
Reported solubility discrepancies arise from solvent polarity and temperature variations. To address:
Systematic Solubility Testing :
- Use standardized solvents (DMF, DCM, THF) at 25°C and 37°C.
- Quantify via gravimetric analysis after 24-hour equilibration.
Contradiction Analysis :
- Compare with literature using Hansen solubility parameters.
- Example: Lower solubility in THF vs. DMF correlates with polarity mismatch (δD, δP, δH values) .
Advanced: How to optimize Boc-Thr(Bzl)-OH’s use in solid-phase peptide synthesis (SPPS) to minimize side reactions?
Methodological Answer:
Common issues include racemization and incomplete deprotection. Mitigation strategies:
Deprotection Conditions :
- Use TFA (95%) with 2.5% H₂O for Boc removal; avoid prolonged exposure to prevent benzyl cleavage.
Racemization Control :
- Monitor via CD spectroscopy or Marfey’s reagent derivatization.
- Optimize coupling temperature (0–4°C for sterically hindered residues).
By-Product Analysis :
- LC-MS to detect truncated peptides or oxidized by-products.
Advanced: What role does Boc-Thr(Bzl)-OH play in designing enzyme-resistant peptide analogs?
Methodological Answer:
The benzyl group confers protease resistance by sterically blocking active-site access.
- Experimental Validation :
Basic: How to troubleshoot low yields in Boc-Thr(Bzl)-OH-mediated couplings?
Methodological Answer:
Activation Reagents : Test HATU vs. DCC/HOBt for sterically hindered residues.
Solvent Screening : Use DCM for hydrophobic peptides or DMF for polar residues.
Molar Ratios : Optimize amino acid/activator/base ratios (e.g., 1:1:2 for HATU/DIEA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
